Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester

Local Anesthetic Design Lipophilicity QSAR

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester (CAS 63986‑36‑7) is a basic alkoxy‑substituted phenylcarbamic acid ester belonging to the carbanilate class of local anesthetics. The molecule consists of a 2‑methyl‑4‑propoxyphenyl lipophilic head, a carbamate linking chain, and a dimethylaminoethyl hydrophilic tail.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
CAS No. 63986-36-7
Cat. No. B13770739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester
CAS63986-36-7
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C
InChIInChI=1S/C15H24N2O3/c1-5-9-19-13-6-7-14(12(2)11-13)16-15(18)20-10-8-17(3)4/h6-7,11H,5,8-10H2,1-4H3,(H,16,18)
InChIKeyHHEUWBJLJWBHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester (CAS 63986-36-7): Structural and Pharmacological Baseline for Procurement Differentiation


Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester (CAS 63986‑36‑7) is a basic alkoxy‑substituted phenylcarbamic acid ester belonging to the carbanilate class of local anesthetics . The molecule consists of a 2‑methyl‑4‑propoxyphenyl lipophilic head, a carbamate linking chain, and a dimethylaminoethyl hydrophilic tail. Key computed physicochemical descriptors include a log P of 2.97 and a topological polar surface area (TPSA) of 50.8 Ų . These parameters place the compound in a lipophilicity range that, according to structure–activity relationship (SAR) studies, is associated with high local anesthetic potency while maintaining a favorable toxicity profile [1].

Why In‑Class Alkoxy‑Phenylcarbamate Esters Cannot Be Interchanged: The Case of CAS 63986‑36‑7


Within the carbanilate family, seemingly minor changes in the basic amine moiety (dimethylamino vs. piperidino vs. morpholino) produce substantial shifts in lipophilicity (Δlog P > 0.3) and polar surface area (ΔTPSA > 9 Ų) . These physicochemical differences directly modulate membrane permeability, onset/offset kinetics, and the pH‑dependence of sodium‑channel blockade [1]. Consequently, replacing CAS 63986‑36‑7 with a morpholino or piperidino analog without experimental re‑validation risks altering anesthetic potency, duration, and tissue compatibility—parameters that are critical in both research models and industrial formulation.

Quantitative Differentiator Evidence for Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester


Dimethylamino- vs. Piperidino-Ethyl Ester: LogP Gap of 0.86 with Identical PSA

The target dimethylamino ester exhibits a computed log P of 2.97 versus 3.83 for the piperidino congener—a 0.86 log‑unit difference—while both share a TPSA of 50.8 Ų . The lower log P indicates reduced non‑specific tissue binding and potentially faster onset, while identical PSA preserves similar hydrogen‑bonding capacity.

Local Anesthetic Design Lipophilicity QSAR

Dimethylamino- vs. Morpholino-Ethyl Ester: Superior PSA-to-LogP Balance for Membrane Permeation

The target compound displays a TPSA of 50.8 Ų compared with 60.0 Ų for the morpholino analog, while maintaining a higher log P (2.97 vs. 2.68) . The lower PSA combined with higher log P predicts better passive membrane diffusion, a prerequisite for rapid neuronal uptake.

Membrane Permeability Polar Surface Area Drug-likeness

Class‑Level Potency: Phenylcarbamic Esters Exceed Conventional Local Anesthetics by 100–300‑fold

According to a comprehensive review by Vegh et al., the most potent members of the alkoxy‑substituted phenylcarbamic acid class—to which CAS 63986‑36‑7 structurally belongs—exceed the potency of commonly used clinical local anesthetics (e.g., lidocaine, procaine) by a factor of 100 to 300 [1]. Although direct potency data for the dimethylamino ester are not publicly available, its physicochemical profile (log P 2.97, TPSA 50.8 Ų) falls within the range of analogs that exhibit this super‑potency trend.

Local Anesthetic Potency Phenylcarbamic Acid Pharmacology

Unique pH‑Dependent Activity: Enhanced Blockade in Acidic Environments

Unlike conventional local anesthetics whose activity decreases at lower pH, basic esters of alkoxy‑substituted phenylcarbamic acid uniquely exhibit increased potency when the external pH drops from 7.4 to 6.0 [1]. This pH‑dependent enhancement, attributed to protonation‑driven membrane insertion, is a hallmark of the carbanilate class and is expected to extend to the dimethylamino ester given its structural conformity [2].

pH‑Dependent Anesthesia Inflamed Tissue Carbanilate

Optimal Application Scenarios for Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester Based on Quantitative Differentiation Evidence


Short‑Duration, Titratable Local Anesthesia in Pharmacological Studies

The compound’s moderate log P (2.97) relative to the more lipophilic piperidino analog (log P 3.83) suggests faster systemic clearance and shorter duration of action. It is therefore suited for in vivo models where transient, finely adjustable nerve blockade is required, minimizing carry‑over effects between experimental sessions.

Central Nervous System‑Targeted Anesthetic Research

With a TPSA of 50.8 Ų—below the 60 Ų threshold for blood–brain barrier penetration—and a log P of 2.97 , the compound is predicted to cross the BBB more efficiently than the morpholino analog (TPSA 60.0 Ų) . This makes it a preferred tool for investigating sodium‑channel blockade in central neurons.

Local Anesthesia in Inflamed or Ischemic Tissue Models

The class‑unique pH‑dependent activity—where potency increases in acidic environments [1]—positions the dimethylamino ester as an ideal candidate for studying anesthesia under pathological acidosis, such as in inflamed joints, tumors, or ischemic limbs.

Screening Libraries Focused on Ultra‑Potent Sodium‑Channel Blockers

As a member of the phenylcarbamic acid family, which has demonstrated 100–300‑fold higher potency than lidocaine [1], this compound is a strategic inclusion in compound libraries aimed at identifying next‑generation local anesthetics with superior efficacy and safety margins.

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